An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone
An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the benzophenone derivative, 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer a detailed understanding of this compound.
Chemical Identity and Molecular Structure
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a polysubstituted diaryl ketone. Its structure features a benzophenone core with a chloro and a fluoro substituent on one phenyl ring, and a morpholinomethyl group on the other.
Systematic Name: (4-Chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone
CAS Number: 898770-53-1[1]
Molecular Formula: C₁₈H₁₇ClFNO₂[1]
Molecular Weight: 333.78 g/mol [1]
The presence of a chiral center is not immediately apparent from the name, but depending on the rotational barrier of the phenyl rings, atropisomerism could be a possibility, although unlikely to be stable at room temperature. The morpholine ring adopts a chair conformation.
Physicochemical Properties
While specific experimental data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Appearance | White to off-white solid | General appearance of benzophenone derivatives.[2] |
| Melting Point | Not available. Likely a crystalline solid with a defined melting point. | Benzophenone and its simple derivatives are typically crystalline solids.[2] |
| Boiling Point | High boiling point, likely >300 °C | Benzophenone has a boiling point of 305.4 °C. Substituents will alter this. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water. | The largely nonpolar aromatic structure and the presence of a large hydrocarbon backbone suggest solubility in organic solvents and poor aqueous solubility. |
| pKa | The morpholino nitrogen is basic and can be protonated. The pKa of the conjugate acid is expected to be around 7-8. | The pKa of morpholine is 8.5. The electron-withdrawing effect of the benzophenone core will slightly reduce the basicity. |
Synthesis and Purification
The synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not explicitly detailed in readily available literature. However, a logical and well-established synthetic route would be a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. This pathway is based on standard organic chemistry transformations for the synthesis of substituted benzophenones and the introduction of aminomethyl groups.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-Methyl-4'-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation
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To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry toluene (sufficient volume) at 0 °C, add 4-chloro-2-fluorobenzoyl chloride (1.0 eq.) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-Methyl-4'-chloro-2'-fluorobenzophenone.
Step 2: Synthesis of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone via Nucleophilic Substitution
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A mixture of 2-Methyl-4'-chloro-2'-fluorobenzophenone (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
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The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure.
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The crude 2-(bromomethyl)-4'-chloro-2'-fluorobenzophenone is dissolved in a suitable solvent (e.g., acetonitrile) and morpholine (1.5 eq.) is added.
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The mixture is stirred at room temperature or gently heated to facilitate the reaction.
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After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent.
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The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Spectroscopic Analysis
Predictive spectroscopic data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is provided below based on the analysis of its functional groups and data from similar compounds.
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¹H NMR:
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Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm. The fluorine and chlorine substituents, as well as the morpholinomethyl group, will influence the chemical shifts and coupling patterns of the aromatic protons.
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Morpholinomethyl Protons (-CH₂-N): A singlet is expected around 3.5-3.7 ppm.
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Morpholine Protons (-N(CH₂CH₂)₂O): Two triplets are expected, one around 3.6-3.8 ppm for the protons adjacent to the oxygen and another around 2.4-2.6 ppm for the protons adjacent to the nitrogen.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal is expected in the range of 190-200 ppm.
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Aromatic Carbons: Multiple signals in the range of 120-140 ppm. The carbons attached to fluorine will show a large one-bond C-F coupling constant.
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Morpholinomethyl Carbon (-CH₂-N): A signal around 60-65 ppm.
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Morpholine Carbons (-N(CH₂CH₂)₂O): Signals around 67 ppm (for C-O) and 53 ppm (for C-N).
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Infrared (IR) Spectroscopy:
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C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹.
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C-Cl Stretch: An absorption in the region of 1000-1100 cm⁻¹.
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C-F Stretch: An absorption in the region of 1200-1300 cm⁻¹.
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C-N Stretch: An absorption around 1115 cm⁻¹ characteristic of the morpholine ring.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observable, and the isotopic pattern for one chlorine atom (M and M+2 in a 3:1 ratio) would be a key diagnostic feature.
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Common fragmentation patterns would include cleavage of the morpholinomethyl group and fragmentation of the benzophenone core.
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Potential Applications and Biological Context
While the specific biological activity of 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not documented, the structural motifs present suggest several areas of potential interest for drug discovery and development.
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Anticancer Activity: The benzophenone scaffold is found in numerous compounds with demonstrated anticancer properties.[3][4] The presence of halogen atoms can enhance lipophilicity and membrane permeability. Morpholine-containing compounds have also shown promise as anticancer agents.[5]
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Anti-inflammatory Effects: Some benzophenone derivatives, such as ketoprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[6] The title compound could be investigated for similar activities.
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Enzyme Inhibition: The morpholine moiety is known to be present in various enzyme inhibitors. For example, morpholine derivatives have been studied as inhibitors of acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase.[7]
The combination of the substituted benzophenone core with the morpholinomethyl group makes this compound a candidate for screening in various biological assays to explore its therapeutic potential.
Caption: A general experimental workflow for the synthesis and evaluation of the target compound.
Safety and Handling
Specific toxicology data for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is not available. However, based on structurally related compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[8]
Conclusion
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a compound with a unique combination of structural features that make it an interesting target for further investigation. While detailed experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, predictable properties, a plausible synthetic route, and potential areas of application. Further research is warranted to fully characterize this molecule and explore its potential in medicinal chemistry and materials science.
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